molecular formula C20H24ClNO3S B025602 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride CAS No. 102516-84-7

2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride

Cat. No.: B025602
CAS No.: 102516-84-7
M. Wt: 393.9 g/mol
InChI Key: KCGLNQYJHNVVHI-UHFFFAOYSA-N
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Description

2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is a chemical compound with a complex structure that includes a thiomorpholine ring, a hydroxy group, and diphenylacetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride typically involves multiple steps. One common method includes the reaction of thiomorpholine with ethyl 2-bromo-2,2-diphenylacetate under basic conditions to form the intermediate product. This intermediate is then hydrolyzed to yield the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkoxy group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring or the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate: Lacks the hydrochloride component but shares similar structural features.

    2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylpropionate: Similar structure with a propionate group instead of an acetate group.

Uniqueness

2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

102516-84-7

Molecular Formula

C20H24ClNO3S

Molecular Weight

393.9 g/mol

IUPAC Name

2-thiomorpholin-4-ium-4-ylethyl 2-hydroxy-2,2-diphenylacetate;chloride

InChI

InChI=1S/C20H23NO3S.ClH/c22-19(24-14-11-21-12-15-25-16-13-21)20(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,23H,11-16H2;1H

InChI Key

KCGLNQYJHNVVHI-UHFFFAOYSA-N

SMILES

C1CSCCN1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Canonical SMILES

C1CSCC[NH+]1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-]

Synonyms

2-(1-thia-4-azoniacyclohex-4-yl)ethyl 2-hydroxy-2,2-diphenyl-acetate c hloride

Origin of Product

United States

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